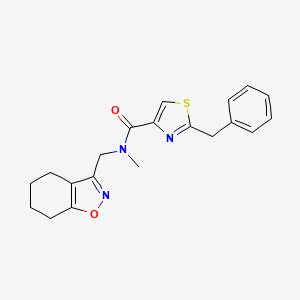

![molecular formula C22H31N3O2 B5518468 2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves intricate chemical pathways that may include Michael addition, cyclization, and spirocyclization reactions. For example, a divergent synthesis method was described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the key step of Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). Additionally, stereoselective synthesis approaches are crucial for obtaining specific isomers of these compounds, as demonstrated by the efficient stereoselective synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one (Ibuka et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic architecture, incorporating both nitrogen and oxygen atoms within the cyclic framework. Crystal structure and biological activity studies, such as those conducted on (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, provide insight into the three-dimensional arrangement of atoms, hydrogen bonding interactions, and the chair conformation of the cyclohexanone unit (Yuan et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, leveraging their unique structure for the synthesis of pharmacologically relevant compounds. Spirocyclization of pyridine substrates has been employed for the construction of 3,9-diazaspiro[5.5]undecane derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Parameswarappa & Pigge, 2011). Additionally, the annulation of primary amines to diazaspirocycles utilizing α-methyl benzyl resin indicates the potential for solid-phase synthesis approaches (Macleod et al., 2006).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. Studies on these compounds often involve spectroscopic techniques like NMR, IR, and mass spectrometry for structure elucidation and property analysis. For instance, the study on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provided valuable information on the chemical shifts and structural analysis (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of diazaspiro[5.5]undecane derivatives are critical for their application in synthetic chemistry and potential pharmaceutical uses. The ability to undergo reactions such as Michael addition and spirocyclization makes these compounds versatile intermediates for the synthesis of complex organic molecules. The photophysical studies and solvatochromic analysis of diazaspiro compounds highlight their chemical behavior in different solvent environments, offering insights into their potential applications in materials science and drug development (Aggarwal & Khurana, 2015).

Applications De Recherche Scientifique

Antihypertensive Activities

Research on 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including structures related to the specified compound, has indicated significant antihypertensive properties. These compounds have been evaluated for their effectiveness in lowering blood pressure in spontaneous hypertensive rats, with some showing considerable potential due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). Similar research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has also demonstrated antihypertensive effects, attributed to alpha-adrenergic receptor blockade (Caroon et al., 1981).

Pharmacological Evaluations

Studies have expanded into evaluating the salts of antihypertensive agents for achieving slow-release formulations, showcasing the versatility of these compounds in drug delivery systems (Benjamin & Lin, 1985). Additionally, the synthesis and evaluation of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists highlight their utility in treating chemokine-mediated diseases, especially respiratory conditions such as asthma and chronic obstructive pulmonary disease (Norman, 2007).

Synthetic Methodologies

Innovative synthetic methodologies for nitrogen-containing spiro heterocycles have been developed, including catalyst-free syntheses that yield high-quality compounds within a short reaction time. These advances facilitate the exploration of diazaspiro[5.5]undecane derivatives in various pharmaceutical applications (Aggarwal et al., 2014).

Ligand Promiscuity Reduction

Research focusing on the dopamine D3 receptor (D3R) has leveraged low-affinity diazaspiro orthosteric fragments to reduce ligand promiscuity across highly conserved aminergic G-protein-coupled receptors. This approach aims to minimize off-target interactions, a crucial consideration in drug development to ensure specificity and reduce potential side effects (Reilly et al., 2019).

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-8-[(1-methylindol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-23-11-7-19-14-18(4-5-20(19)23)15-24-10-3-8-22(16-24)9-6-21(26)25(17-22)12-13-27-2/h4-5,7,11,14H,3,6,8-10,12-13,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPQRKPOODQMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CN3CCCC4(C3)CCC(=O)N(C4)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5518386.png)

![3-(1H-benzimidazol-1-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5518399.png)

![2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)

![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)

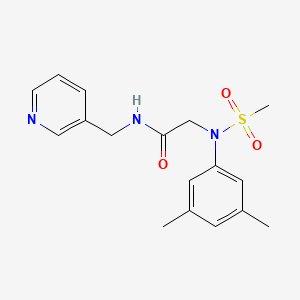

![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)